molecular formula C9H12BrNO B1353078 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide CAS No. 110192-19-3

1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide

Cat. No. B1353078
M. Wt: 230.1 g/mol
InChI Key: FUYSRGWJKMHOMP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ analogs has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . A commonly used synthetic strategy involves the reaction of phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C .


Molecular Structure Analysis

The InChI code for 1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrobromide, a related compound, is 1S/C10H13NO.BrH/c1-7-10-6-9 (12)3-2-8 (10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H .

Scientific Research Applications

Anticancer Applications

  • Derivatives of 1,2,3,4-tetrahydroisoquinoline, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, are explored for their potential as anticancer agents. These compounds have shown cytotoxicity against breast cancer cell lines, highlighting their promising role in cancer therapy (Redda, Gangapuram, & Ardley, 2010).

Catalytic Asymmetric Synthesis

  • The compound is a key scaffold in the synthesis of C1-chiral tetrahydroisoquinolines. These chiral scaffolds are significant in asymmetric catalysis and are found in various natural products with a wide range of bioactivities (Liu et al., 2015).

Inhibition of Phenylethanolamine N-Methyltransferase

Antifungal and Contraceptive Activities

  • Novel tetrahydroisoquinolines with both antifungal and contraceptive activities have been synthesized, providing precursor structures for developing new contraceptives with antifungal activities (Rong-mei, 2006).

C(1)-Functionalization

  • The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines is an area of interest in medicinal chemistry, with these derivatives acting as precursors for various biologically active alkaloids (Kaur & Kumar, 2020).

Analgesic and Anti-Inflammatory Effects

  • Some derivatives have shown pronounced analgesic and anti-inflammatory effects, potentially useful as non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).

Local Anesthetic Activity and Toxicity Studies

  • A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines showed significant local anesthetic activity and varying degrees of acute toxicity. These compounds are being investigated for their potential as drug candidates with reduced toxicity (Azamatov et al., 2023).

Synthesis Techniques

  • Novel synthesis methods for tetrahydroisoquinolines, including the 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide derivatives, have been developed, facilitating the creation of a wide range of such compounds (Ajao & Bird, 1985).

Therapeutic Applications in Patents

  • Patented therapeutic applications of tetrahydroisoquinoline derivatives include cancer, malaria, central nervous system disorders, and cardiovascular and metabolic disorders. This highlights the broad spectrum of potential medicinal uses of these compounds (Singh & Shah, 2017).

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there is ongoing research in this area, and we can expect more developments in the future.

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.BrH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10-11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYSRGWJKMHOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459105
Record name 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide

CAS RN

110192-19-3, 66393-01-9
Record name 1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROBROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide
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1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide
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1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide
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1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide
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1,2,3,4-tetrahydroisoquinolin-7-ol Hydrobromide

Citations

For This Compound
5
Citations
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
É Ouellet, R Maltais, C Ouellet, D Poirier - MedChemComm, 2013 - pubs.rsc.org
Various derivatives of the tetrahydroisoquinoline core were designed as non-steroidal dual-action inhibitors of steroid sulfatase (STS). Sulfamate derivatives and their corresponding …
Number of citations: 15 pubs.rsc.org
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 25 www.sciencedirect.com
M Berglund, S Skogvall, O Sterner - Bioorganic & medicinal chemistry, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 40 www.sciencedirect.com
C Ouellet - 2013 - dam-oclc.bac-lac.gc.ca
Initialement, les cancers du sein sont majoritairement hormonodépendants, c’est-à-dire qu’ils sont stimulés par les hormones estrogéniques endogènes. Une première approche pour …
Number of citations: 4 dam-oclc.bac-lac.gc.ca

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